molecular formula C22H32N2O2 B5325125 (3,5-Dimethyltricyclo[3.3.1.1~3,7~]dec-1-yl)[4-(furan-2-ylmethyl)piperazin-1-yl]methanone

(3,5-Dimethyltricyclo[3.3.1.1~3,7~]dec-1-yl)[4-(furan-2-ylmethyl)piperazin-1-yl]methanone

Cat. No.: B5325125
M. Wt: 356.5 g/mol
InChI Key: QLMDOEDJGCQYDW-UHFFFAOYSA-N
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Description

(3,5-Dimethyltricyclo[3311~3,7~]dec-1-yl)[4-(furan-2-ylmethyl)piperazin-1-yl]methanone is a complex organic compound with a unique structure that combines a tricyclic decane framework with a piperazine ring substituted with a furan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dimethyltricyclo[3.3.1.1~3,7~]dec-1-yl)[4-(furan-2-ylmethyl)piperazin-1-yl]methanone typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of the Tricyclic Decane Core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile, followed by hydrogenation to yield the tricyclic decane structure.

    Introduction of the Piperazine Ring: The tricyclic decane intermediate is then reacted with piperazine under basic conditions to form the piperazine-substituted intermediate.

    Attachment of the Furan Moiety: The final step involves the alkylation of the piperazine nitrogen with a furan-2-ylmethyl halide under nucleophilic substitution conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors for the Diels-Alder reaction and hydrogenation steps, as well as the development of more efficient catalysts and reaction conditions for the piperazine and furan attachment steps.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dimethyltricyclo[3.3.1.1~3,7~]dec-1-yl)[4-(furan-2-ylmethyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The carbonyl group in the methanone moiety can be reduced to form the corresponding alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or sulfonates under basic conditions.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3,5-Dimethyltricyclo[3.3.1.1~3,7~]dec-1-yl)[4-(furan-2-ylmethyl)piperazin-1-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical modifications makes it a versatile tool for labeling and tracking biological processes.

Medicine

In medicinal chemistry, this compound has potential applications as a drug candidate. Its unique structure may allow it to interact with specific biological targets, leading to the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure makes it a valuable component in the design of advanced materials for various applications.

Mechanism of Action

The mechanism of action of (3,5-Dimethyltricyclo[3.3.1.1~3,7~]dec-1-yl)[4-(furan-2-ylmethyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. The furan moiety can engage in π-π interactions with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-ethylhexyl) terephthalate: This compound is used as a plasticizer and has a similar ester functional group.

    4,5-Dihydroxy-1,3-benzenedisulfonic acid: This compound is an antioxidant with a similar aromatic structure.

    Cetylpyridinium chloride and domiphen bromide: These compounds are structurally similar and have antimicrobial properties.

Uniqueness

(3,5-Dimethyltricyclo[3.3.1.1~3,7~]dec-1-yl)[4-(furan-2-ylmethyl)piperazin-1-yl]methanone is unique due to its combination of a tricyclic decane core, a piperazine ring, and

Properties

IUPAC Name

(3,5-dimethyl-1-adamantyl)-[4-(furan-2-ylmethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2O2/c1-20-10-17-11-21(2,14-20)16-22(12-17,15-20)19(25)24-7-5-23(6-8-24)13-18-4-3-9-26-18/h3-4,9,17H,5-8,10-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLMDOEDJGCQYDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)C(=O)N4CCN(CC4)CC5=CC=CO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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